2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine
Overview
Description
2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Scientific Research Applications
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine typically involves the cyclization of appropriate precursor molecules under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with a thiol compound in the presence of a base, leading to the formation of the thiopyrano ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes. For example, it has been identified as a selective inhibitor of phosphodiesterase 4B, which plays a role in inflammatory processes . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its effects .
Comparison with Similar Compounds
2,4-Dichloro-6H,7H,8H-thiopyrano[3,2-D]pyrimidine: Similar structure but differs in the oxidation state of the sulfur atom.
5,5-Dioxo-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine: Contains additional oxygen atoms, leading to different chemical properties.
Uniqueness: 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and sulfur atoms, which confer distinct reactivity and potential biological activity .
Properties
IUPAC Name |
2,4-dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c8-6-5-4(2-1-3-12-5)10-7(9)11-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKOVOQFJFSCLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NC(=N2)Cl)Cl)SC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536094 | |
Record name | 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87466-23-7 | |
Record name | 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Dichloro-7,8-dihydro-6H-thiopyrano[3,2-D]pyrimidine in the synthesis of potential hypoglycemic agents?
A1: This compound serves as a crucial starting material for synthesizing tricyclic analogs of piperazinylthiopyrano[3,2-d]pyrimidine, which were investigated as potential hypoglycemic agents []. The researchers aimed to explore if structural modifications by creating tricyclic systems could lead to compounds with enhanced hypoglycemic activity.
Q2: Did the synthesized tricyclic analogs exhibit significant hypoglycemic activity?
A2: Unfortunately, the study found that the tricyclic heteroaryl-piperazines derived from this compound lacked significant hypoglycemic activity []. This highlights the complexity of drug discovery and how subtle structural changes can significantly impact biological activity.
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